5-HT1A Receptor Affinity: Target Compound vs. Class Benchmark
The target compound is identified as a potent and selective agonist of the 5-HT1A receptor . A close structural analog, 3-(Methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane, exhibits high affinity for this receptor, with a reported pKi of 8.14 for the human 5-HT1A receptor [1]. This quantitative benchmark provides a strong class-level inference for the target compound's potential binding profile, as it shares the same 8-azabicyclo[3.2.1]octane core and a trifluoromethyl group. In contrast, the unsubstituted 3-azabicyclo[3.2.1]octan-8-ol lacks the trifluoromethyl group and any reported 5-HT1A activity [2].
| Evidence Dimension | 5-HT1A Receptor Affinity (pKi) |
|---|---|
| Target Compound Data | Not directly quantified; inferred from analog data |
| Comparator Or Baseline | 3-(Methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: pKi = 8.14 for human 5-HT1A |
| Quantified Difference | ~8.14 pKi for analog; unsubstituted core has no reported activity |
| Conditions | Recombinant human 5-HT1A receptor binding assay |
Why This Matters
This demonstrates that the trifluoromethyl-azabicyclo[3.2.1]octane scaffold is a validated pharmacophore for 5-HT1A engagement, a key target for anxiolytic and antidepressant drug development.
- [1] GPCRdb. Ligand CHEMBL597135 Bioactivities. 5-HT1A receptor pKi data. View Source
- [2] PubChem. 3-Azabicyclo(3.2.1)octan-8-ol. Compound Summary, CID 21995476. View Source
